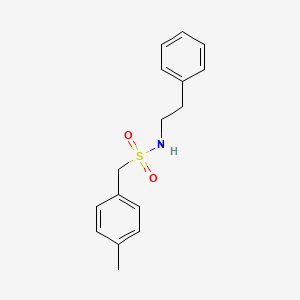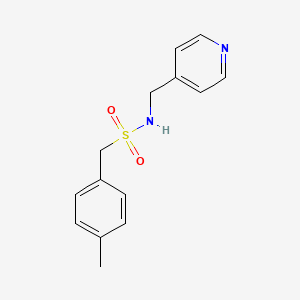![molecular formula C21H24N2O5 B4428016 2-(4-methoxyphenoxy)-N-[2-(4-morpholinylcarbonyl)phenyl]propanamide](/img/structure/B4428016.png)
2-(4-methoxyphenoxy)-N-[2-(4-morpholinylcarbonyl)phenyl]propanamide
説明
2-(4-methoxyphenoxy)-N-[2-(4-morpholinylcarbonyl)phenyl]propanamide, also known as MPCC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in biomedical research. MPCC is a selective inhibitor of the protein phosphatase 2A (PP2A), which plays a crucial role in regulating various cellular processes, including cell growth, proliferation, and apoptosis.
科学的研究の応用
2-(4-methoxyphenoxy)-N-[2-(4-morpholinylcarbonyl)phenyl]propanamide has been extensively studied for its potential applications in biomedical research. PP2A is a critical regulator of various cellular processes, and its dysregulation has been implicated in the pathogenesis of several diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases. This compound has been shown to inhibit PP2A activity, leading to the activation of downstream signaling pathways and cellular responses. This compound has been used to investigate the role of PP2A in various physiological and pathological processes, including cell cycle regulation, apoptosis, DNA damage response, and immune response.
作用機序
2-(4-methoxyphenoxy)-N-[2-(4-morpholinylcarbonyl)phenyl]propanamide selectively inhibits the catalytic subunit of PP2A, leading to the accumulation of phosphorylated substrates and the activation of downstream signaling pathways. PP2A is a heterotrimeric enzyme consisting of a catalytic subunit, a scaffold subunit, and a regulatory subunit. The catalytic subunit dephosphorylates various substrates, including kinases and transcription factors, to regulate cellular processes. This compound binds to the catalytic subunit of PP2A, leading to the inhibition of its activity and the accumulation of phosphorylated substrates.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. Inhibition of PP2A activity by this compound leads to the activation of downstream signaling pathways, including the MAPK/ERK, AKT, and NF-κB pathways. This compound has been shown to induce apoptosis in cancer cells by activating the MAPK/ERK pathway and inhibiting the AKT pathway. This compound has also been shown to enhance the immune response by activating the NF-κB pathway. Additionally, this compound has been shown to enhance DNA damage response by inhibiting PP2A activity.
実験室実験の利点と制限
2-(4-methoxyphenoxy)-N-[2-(4-morpholinylcarbonyl)phenyl]propanamide has several advantages as a research tool. It is a selective inhibitor of PP2A, allowing for the specific investigation of PP2A function in cellular processes. This compound has been shown to have good bioavailability and pharmacokinetics, making it suitable for in vivo studies. However, this compound also has some limitations. It has low solubility in water, making it difficult to use in aqueous solutions. This compound has also been shown to have off-target effects on other phosphatases, leading to potential complications in data interpretation.
将来の方向性
2-(4-methoxyphenoxy)-N-[2-(4-morpholinylcarbonyl)phenyl]propanamide has significant potential for future research. One area of interest is the role of PP2A in cancer development and progression. This compound has been shown to induce apoptosis in cancer cells, and further studies could investigate the potential of this compound as a cancer therapeutic. Additionally, this compound could be used to investigate the role of PP2A in neurodegenerative disorders, cardiovascular diseases, and other pathological conditions. Future research could also focus on the development of more potent and selective PP2A inhibitors with improved pharmacokinetics and solubility.
特性
IUPAC Name |
2-(4-methoxyphenoxy)-N-[2-(morpholine-4-carbonyl)phenyl]propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O5/c1-15(28-17-9-7-16(26-2)8-10-17)20(24)22-19-6-4-3-5-18(19)21(25)23-11-13-27-14-12-23/h3-10,15H,11-14H2,1-2H3,(H,22,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIFBBJRUACACOW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=CC=C1C(=O)N2CCOCC2)OC3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![8-[4-(2-hydroxyphenyl)-1-piperazinyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B4427937.png)
![N'-[5-bromo-2-(pyridin-3-ylmethoxy)benzyl]-N,N-dimethylethane-1,2-diamine hydrochloride](/img/structure/B4427954.png)
amine dihydrochloride](/img/structure/B4427960.png)
![6-butyl-2-(ethylthio)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B4427972.png)
![{1-[(1-{[2-(methylthio)-3-pyridinyl]carbonyl}-3-piperidinyl)methyl]-1H-1,2,3-triazol-4-yl}methanol](/img/structure/B4427974.png)

![N-{4-[(2-phenylacetyl)amino]phenyl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B4427982.png)


![N-(1,3-benzodioxol-5-ylmethyl)[1,2,4]triazolo[4,3-a]quinoxalin-4-amine](/img/structure/B4428022.png)
![N-{5-chloro-2-[(4-methylbenzyl)oxy]benzyl}-2H-tetrazol-5-amine](/img/structure/B4428034.png)
![1,3-dimethyl-8-[4-(2-thienylcarbonyl)-1-piperazinyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B4428037.png)
![7-(2,4-dimethoxyphenyl)-5-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carbonitrile](/img/structure/B4428044.png)
